molecular formula C12H13N3O B2531815 N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide CAS No. 305346-15-0

N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2531815
CAS No.: 305346-15-0
M. Wt: 215.256
InChI Key: VXDDFNADZKVOOJ-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole. This intermediate is then reacted with an appropriate carboxylic acid derivative, such as ethyl chloroformate, to yield the final product. The reaction conditions often involve the use of a base, such as sodium hydroxide, and an organic solvent, such as ethanol, under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

  • N-(2,4-dimethylphenyl)formamide
  • 2,4-dimethylaniline
  • N-(2,4-dimethylphenyl)-N’-methylformamidine

Comparison: N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide is unique due to its pyrazole ring structure, which imparts specific chemical and biological properties. Compared to N-(2,4-dimethylphenyl)formamide and 2,4-dimethylaniline, the presence of the pyrazole ring enhances its potential as an enzyme inhibitor and receptor ligand. Additionally, its carboxamide group allows for further functionalization, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-8-3-4-10(9(2)7-8)14-12(16)11-5-6-13-15-11/h3-7H,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDDFNADZKVOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=NN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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